Product packaging for 2-Methoxyethyl 2-butenoate(Cat. No.:CAS No. 59609-46-0)

2-Methoxyethyl 2-butenoate

Cat. No.: B13753149
CAS No.: 59609-46-0
M. Wt: 144.17 g/mol
InChI Key: LLVLGFMFODDBTA-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-butenoate is a chemical compound with the molecular formula C7H12O3, falling into the category of ester derivatives. It is of significant interest in various specialized research fields. Researchers value this compound for its structure, which makes it a candidate for use in analytical method development and separation science. Similar butenoate esters are documented to be analyzable by reverse-phase (RP) HPLC methods, suggesting this compound's potential utility in developing and validating chromatographic methods, which can be scaled from analytical to preparative separation for the isolation of impurities or other components . Beyond analytical applications, esters of this type often serve as important intermediates in synthetic organic chemistry. The structure of this compound makes it a valuable building block for the synthesis of more complex molecules, with potential applications in materials science and pharmaceutical research. Its properties may be investigated for use in pharmacokinetics studies and other advanced biological research. Researchers are exploring its mechanisms of action in model systems, which can provide insights into the behavior of similar ester compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B13753149 2-Methoxyethyl 2-butenoate CAS No. 59609-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59609-46-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-methoxyethyl but-2-enoate

InChI

InChI=1S/C7H12O3/c1-3-4-7(8)10-6-5-9-2/h3-4H,5-6H2,1-2H3

InChI Key

LLVLGFMFODDBTA-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCCOC

Origin of Product

United States

Synthetic Methodologies for 2 Methoxyethyl 2 Butenoate and Its Derivatives

Direct Esterification Pathways and Optimization

The primary method for synthesizing 2-Methoxyethyl 2-butenoate is through the direct esterification of 2-butenoic acid (or its derivatives like crotonic acid) with 2-methoxyethanol (B45455). This reaction, while straightforward in principle, requires careful optimization of catalysts and conditions to achieve high conversion rates and minimize side reactions. The general reaction is as follows:

CH₃CH=CHCOOH + HOCH₂CH₂OCH₃ → CH₃CH=CHCOOCH₂CH₂OCH₃ + H₂O

Catalytic Systems in Esterification

Catalysts are crucial for accelerating the rate of esterification, which is often slow without catalytic assistance. The choice of catalyst can significantly influence reaction efficiency, selectivity, and environmental impact.

Acid catalysts are widely employed in esterification reactions. They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Brønsted Acids: These are proton donors and represent the classical catalysts for Fischer esterification. catalysis.blogquora.com Common examples include sulfuric acid and p-toluenesulfonic acid. cdnsciencepub.com While effective, traditional mineral acids can be corrosive, hazardous, and difficult to separate from the reaction mixture, posing environmental concerns. nih.gov To overcome these limitations, solid Brønsted acid catalysts have been developed. These materials, such as crystalline organic salts, offer the advantages of being heterogeneous, allowing for easier recovery and recycling. whiterose.ac.uk

Lewis Acids: Lewis acids function by accepting an electron pair, coordinating to the carbonyl oxygen to activate the carboxylic acid. rsc.org They are often considered milder than Brønsted acids and can offer better selectivity. rsc.org A variety of Lewis acids have been shown to be effective for esterification and transesterification, including metal compounds based on bismuth, zirconium, tin, and zinc. rsc.orgrug.nlmdpi.com For instance, bismuth(III) compounds have been studied as low-toxicity and non-corrosive Lewis acid catalysts for esterification. rug.nl Iodine has also been identified as a practical and efficient Lewis acid catalyst for the esterification of carboxylic acids with various alcohols. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Esterification Reactions

Catalyst Type Example(s) Key Findings & Characteristics Citations
Bismuth (III) Compounds Bi(OTf)₃, Bi₂O₃ Moderate to strong Lewis acidity; low toxicity and non-corrosive. Bi(OTf)₃ can achieve full conversion, while Bi₂O₃ shows moderate yields. rug.nl
Tin (IV) Compounds Organotin(IV) complexes Effective for transesterification and esterification; catalysis proceeds via Lewis acid or exchange/insertion mechanisms. rsc.org
Zinc (II) Compounds ZnCl₂ Inexpensive and easy to prepare, but may exhibit slow reaction rates. Co-solvents can enhance efficiency. mdpi.com
Iodine I₂ Practical and useful catalyst for esterification and transesterification, even with sterically hindered alcohols. researchgate.net
Zirconium (IV) Compounds Zr-based catalysts Efficient for esterification of various carboxylic acids, including unsaturated ones, with primary and secondary alcohols. rug.nl

Biocatalysis, particularly using enzymes like lipases, has emerged as a powerful tool for ester synthesis. mdpi.com Lipases can catalyze esterification reactions with high selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions, often in solvent-free systems or green solvents. mdpi.comscielo.br This method is highly valued in green chemistry for its biodegradability, reduced energy consumption, and minimal byproduct formation. mdpi.com

Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are frequently used for the synthesis of various esters. mdpi.comresearchgate.net The enzymatic process involves a "Ping-Pong Bi-Bi" mechanism where the enzyme first reacts with the acyl donor (the acid) and then with the alcohol. scielo.br The efficiency of lipase-catalyzed reactions can be influenced by the structure of the substrates; primary alcohols generally yield higher reaction rates than secondary or tertiary alcohols. scielo.br Chemo-enzymatic strategies, which combine chemical and enzymatic steps, have been successfully used to produce enantiopure compounds, such as in the synthesis of β-blockers where lipase-catalyzed resolution is a key step. researchgate.netresearchgate.net

Table 2: Examples of Lipases Used in Ester Synthesis

Lipase Source Common Designation Acyl Donor Key Application/Finding Citations
Candida antarctica Lipase B (CALB), Novozym 435 Vinyl butanoate, Formic acid High efficiency in kinetic resolutions and ester synthesis in solvent-free systems or organic solvents. mdpi.comresearchgate.netresearchgate.net
Pseudomonas fluorescens LAK Vinyl acetate, Vinyl butanoate Used for enantiomer-selective acylation of racemic alcohols. researchgate.net
Aspergillus niger - Vinyl laurate Effective for synthesizing sugar-based surfactants. mdpi.com
Mucor miehei Immobilized lipase 2-chlorobutyric acid Catalyzes esterification of an acid with an epoxide. scielo.br

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. libretexts.org This offers significant advantages, including ease of separation of the catalyst from the product mixture, potential for catalyst recycling, and suitability for continuous flow processes, which can reduce processing costs. senecalearning.commdpi.comresearchgate.net

The catalytic activity occurs on the surface of the material at specific "active sites". senecalearning.com To maximize efficiency, heterogeneous catalysts are often designed to have a high surface area, for example, by using them as fine powders or by coating them onto a porous support medium. senecalearning.comresearchgate.net Examples of heterogeneous catalysts used in reactions relevant to ester production include metal oxides like CaO and TiO₂, which can simultaneously catalyze esterification and transesterification. mdpi.com Porous organic polymers (POPs) embedded with metal complexes are also emerging as stable and highly active heterogeneous catalysts. dtu.dk

Reaction Condition Optimization (Temperature, Pressure, Solvent Effects)

Optimizing reaction conditions is a critical task in synthetic chemistry to maximize yield, reduce reaction time, and improve product purity. prismbiolab.com

Temperature: In many esterification reactions, increasing the temperature can lead to a significant increase in the product yield. For example, in some amidation reactions, which are mechanistically similar to esterification, raising the temperature from ambient to 150°C dramatically increased the yield from 3% to 32%. researchgate.net However, the optimal temperature must be carefully determined to avoid decomposition of reactants or products and to manage energy consumption.

Pressure: While many esterification reactions are conducted at atmospheric pressure, adjusting the pressure can be used to control the removal of byproducts like water, thereby shifting the reaction equilibrium towards the products, according to Le Châtelier's principle.

Solvent Effects: The choice of solvent can influence reaction rates and yields. Polar organic solvents like DMF, methanol (B129727), and ethanol (B145695) are often used in chemical synthesis. mdpi.com However, green chemistry principles encourage the use of more environmentally benign solvents. encyclopedia.pub 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, is considered a promising green alternative to traditional solvents like THF. researchgate.net In some cases, reactions can be performed under solvent-free conditions, which is highly desirable from an environmental and economic perspective, as it simplifies purification and reduces waste. researchgate.netencyclopedia.pub

Table 3: Influence of Reaction Parameters on Esterification

Parameter Effect on Reaction Example/Consideration Citations
Temperature Generally increases reaction rate and yield. Increasing temperature from ambient to 150°C can significantly boost yield. researchgate.net
Pressure Can be used to remove volatile byproducts (e.g., water) to drive equilibrium. Often performed at atmospheric pressure, but vacuum can be applied. quora.com
Solvent Affects solubility, reaction rate, and work-up. Green solvents like 2-MeTHF are preferred over hazardous solvents like DMF. mdpi.comresearchgate.net
Catalyst Loading Determines the rate of reaction; optimal loading balances speed and cost. Lewis acid catalysts are often effective at low loadings (e.g., 0.02 to 0.2 mol). rug.nlepo.org
Reactant Ratio Using an excess of one reactant (e.g., the alcohol) can shift the equilibrium to favor product formation. A common strategy in Fischer esterification. quora.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comencyclopedia.pub Several of the methodologies discussed above align with these principles.

Biocatalysis: The use of enzymes like lipases operates under mild conditions, is highly selective, and uses biodegradable catalysts, representing a cornerstone of green synthesis. mdpi.comresearchgate.net

Heterogeneous Catalysis: The reusability of solid acid and base catalysts minimizes waste and avoids the corrosive and hazardous nature of mineral acids. nih.govmdpi.com

Alternative Solvents and Solvent-Free Conditions: Replacing traditional volatile organic compounds with greener solvents like 2-MeTHF or water, or eliminating the solvent entirely, significantly reduces the environmental impact of the synthesis. encyclopedia.pubresearchgate.net Solvent-free synthesis via mechanochemical grinding is another efficient and clean approach. mdpi.com

Atom Economy: Catalytic routes, as opposed to stoichiometric reagents, improve atom economy by ensuring that most of the atoms from the reactants are incorporated into the final product. mdpi.com

By integrating these approaches, the synthesis of this compound can be performed more sustainably, aligning with the modern demands of the chemical industry.

Transesterification Routes

Transesterification is a widely employed and fundamental reaction in organic chemistry for the synthesis of esters. masterorganicchemistry.com This process involves the conversion of one ester into another through the exchange of the alkoxy group. The reaction, which can be catalyzed by either acids or bases, is typically an equilibrium process. To achieve high yields of the desired product, the equilibrium is often shifted by using one of the reactants, usually the alcohol, in excess. scielo.br

Alcoholysis of Butenoic Acid Esters with 2-Methoxyethanol

The synthesis of this compound can be efficiently achieved through the alcoholysis of a simpler alkyl butenoate, such as methyl 2-butenoate or ethyl 2-butenoate, with 2-methoxyethanol. This reaction is a direct application of the transesterification principle.

The general mechanism under basic conditions involves the nucleophilic attack of the methoxyethoxide ion (formed by deprotonation of 2-methoxyethanol by a base) on the carbonyl carbon of the butenoic acid ester. This addition forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide (e.g., methoxide (B1231860) or ethoxide) to yield this compound. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the butenoate ester is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the neutral 2-methoxyethanol molecule. Subsequent proton transfer and elimination of the original alcohol (e.g., methanol or ethanol) produce the final product. masterorganicchemistry.com A related process, the ethanolysis of ethyl 2-acetoxy-3-methyl-3-butenoate, demonstrates the feasibility of this transformation on butenoate structures. cdnsciencepub.comcdnsciencepub.com

Catalytic Aspects in Transesterification

The choice of catalyst is crucial for the efficiency of the transesterification reaction. A variety of catalysts, both homogeneous and heterogeneous, can be employed for the synthesis of this compound. scielo.brmdpi.com

Homogeneous Catalysts:

Alkali Catalysts : Basic catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOCH₃) are highly effective. researchgate.netnih.gov They offer high conversion rates and yields in relatively short reaction times under moderate temperature conditions. researchgate.net

Acid Catalysts : Brønsted acids like sulfuric acid (H₂SO₄) and sulfonic acids are common choices for acid-catalyzed transesterification. scielo.br

Heterogeneous Catalysts:

Solid Acid Catalysts : Materials like sulfonated zeolites are effective and offer the advantage of easy separation from the reaction mixture and potential for recycling. mdpi.com

Metal Oxides and Salts : Various metal oxides (e.g., CaO, MgO, ZnO) and salts (e.g., zinc acetate) have been investigated as stable and reusable heterogeneous catalysts for transesterification reactions. mdpi.comnih.gov

Enzymatic Catalysts:

Lipases can be used as biocatalysts for transesterification. They are known for their high selectivity, which can be advantageous when working with complex substrates, and they operate under mild reaction conditions. researchgate.net

Table 1: Comparison of Catalyst Types for Transesterification

Catalyst Type Examples Advantages Disadvantages
Homogeneous Alkali NaOH, KOH, NaOCH₃ High conversion, fast reaction times, moderate conditions. researchgate.net Can be sensitive to water and free fatty acids; may require neutralization/removal steps. nih.gov
Homogeneous Acid H₂SO₄, Sulfonic Acids Effective for feedstocks with high free fatty acid content. nih.gov Slower reaction rates than alkali catalysts; can be corrosive. scielo.br
Heterogeneous Solid Zeolites, Metal Oxides (CaO, ZnO), Zinc Acetate Easily separated and recycled, high thermal stability. mdpi.com May have lower activity compared to homogeneous catalysts.
Enzymatic Lipases High selectivity, mild reaction conditions, absence of side reactions. researchgate.net Higher cost, can be slower.

Advanced Synthetic Strategies

Beyond traditional esterification, advanced synthetic methods offer powerful alternatives for constructing this compound and its analogues. These strategies include olefin metathesis, modern coupling reactions, and multi-component reactions.

Olefin Metathesis Approaches for Butenoate Moiety

Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments by cleaving and reforming carbon-carbon double bonds, typically mediated by ruthenium or molybdenum catalysts. wikipedia.org Cross-metathesis (CM) is particularly relevant for synthesizing the butenoate moiety. nih.govmdpi.com

This can be achieved by reacting a simple alkene with an acrylate (B77674) ester. For instance, the cross-metathesis of ethylene (B1197577) with 2-methoxyethyl acrylate, in the presence of a second-generation Grubbs catalyst, could directly yield this compound. The reaction is driven by the formation of the volatile ethylene byproduct. To enhance reaction efficiency and catalyst stability, co-catalysts like copper iodide (CuI) can be employed, which also allows for the use of less hazardous solvents. nih.gov

Table 2: Representative Catalysts for Olefin Cross-Metathesis

Catalyst Description Common Applications
Grubbs Catalyst (1st Gen) A ruthenium carbene complex. Ring-closing metathesis (RCM), cross-metathesis (CM) of less demanding substrates.
Grubbs Catalyst (2nd Gen) Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. nih.gov Widely used for a broad range of CM reactions, including with functionalized olefins like acrylates. nih.gov

| Hoveyda-Grubbs Catalysts | Modified Grubbs catalysts with a chelating isopropoxystyrene ligand, offering enhanced stability and recyclability. | Used in various metathesis reactions where catalyst recovery is desired. |

Coupling Reactions Involving Methoxyethyl Precursors

Modern organic synthesis offers a plethora of coupling reactions for ester formation that can be applied to precursors of this compound. rsc.orgnih.gov These methods often involve the activation of a carboxylic acid, followed by reaction with an alcohol.

A common strategy is the reaction of 2-butenoyl chloride with 2-methoxyethanol. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl byproduct. Alternatively, standard coupling reagents used in peptide synthesis can be adapted for this esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct coupling of 2-butenoic acid and 2-methoxyethanol under mild conditions. The synthesis of related structures, such as cilnidipine, utilizes the 2-methoxyethyl ester functionality, underscoring the importance of these coupling methods. google.com

Multi-component Reactions Leading to this compound Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. sci-hub.se This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity. researchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs can be designed to produce complex analogues. For example, a Passerini or Ugi reaction could potentially be adapted. A hypothetical Passerini three-component reaction might involve an isocyanide, an aldehyde, and a carboxylic acid derivative related to the butenoate structure to generate a more functionalized analogue containing the core ester framework. The power of MCRs lies in their ability to build libraries of related compounds by varying the starting components, making them a valuable tool for discovering novel structures with desired properties. mdpi.comnih.gov

Reaction Chemistry and Mechanistic Investigations of 2 Methoxyethyl 2 Butenoate

Reactivity of the α,β-Unsaturated Ester Moiety

The chemical behavior of 2-Methoxyethyl 2-butenoate is largely dictated by the α,β-unsaturated ester functional group. This arrangement, characterized by a carbon-carbon double bond conjugated with a carbonyl group, creates a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Simultaneously, the π-system of the double bond can participate in electrophilic additions and cycloaddition reactions.

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition reactions to α,β-unsaturated esters, such as this compound, involve the initial attack of an electrophile on the carbon-carbon double bond. The regioselectivity of these reactions is influenced by the electronic effects of the ester group.

The hydrogenation of α,β-unsaturated esters can lead to the saturation of the carbon-carbon double bond, the reduction of the ester group to an alcohol, or both. Achieving selectivity for the reduction of the C=C bond while preserving the ester functionality can be challenging and often depends on the choice of catalyst and reaction conditions.

Catalytic Hydrogenation:

Heterogeneous catalysts are commonly employed for the hydrogenation of α,β-unsaturated esters. The choice of catalyst and reaction parameters plays a crucial role in determining the product distribution. For instance, in the hydrogenation of crotonaldehyde, a similar α,β-unsaturated carbonyl compound, palladium (Pd) catalysts have been shown to be relatively unselective, leading to the hydrogenation of both the C=C and C=O bonds. In contrast, copper (Cu) based catalysts tend to favor the hydrogenation of the C=C bond, yielding the saturated aldehyde. The selectivity of these catalysts can be further tuned by creating single atom alloys, where trace amounts of a second metal can significantly alter the catalytic activity and selectivity mdpi.comresearchgate.net.

Stoichiometric Hydrogenation:

Stoichiometric reducing agents can also be employed for the reduction of α,β-unsaturated esters. These reactions can offer greater control over the reaction outcome. For example, titanium tetrachloride (TiCl₄) can mediate the selective deoxygenation of esters to ethers in the presence of borane-ammonia (BH₃-NH₃) at room temperature. Interestingly, changing the Lewis acid to boron trifluoride etherate (BF₃·OEt₂) alters the reaction pathway to produce the corresponding alcohol masterorganicchemistry.com.

Catalyst System Substrate (Analog) Product(s) Key Observations
Pd/Al₂O₃ Crotonaldehyde Butanal, Butanol Unselective, hydrogenation of both C=C and C=O bonds mdpi.comresearchgate.net.
Cu/Al₂O₃ Crotonaldehyde Butanal Preferential hydrogenation of the C=C bond mdpi.comresearchgate.net.
TiCl₄ / BH₃-NH₃ General Esters Ethers Selective deoxygenation of the ester group masterorganicchemistry.com.
BF₃·OEt₂ / BH₃-NH₃ General Esters Alcohols Reduction of the ester group to an alcohol masterorganicchemistry.com.

The addition of halogens and hydrogen halides to the double bond of this compound is a characteristic reaction of alkenes, with the regioselectivity influenced by the electronic nature of the α,β-unsaturated system.

Halogenation:

The bromination of crotonic acid, the parent carboxylic acid of this compound, results in the formation of 2,3-dibromobutyric acid quora.com. Similarly, the addition of bromine to ethyl crotonate, a close analog, has been studied under various conditions. In the absence of a solvent, the reaction proceeds to give a high yield of ethyl α,β-dibromobutyrate youtube.com. Free radical bromination, often initiated by UV light or radical initiators, provides an alternative pathway for halogenation byjus.comlibretexts.orgmasterorganicchemistry.com.

Hydrohalogenation:

The addition of hydrogen halides, such as hydrogen bromide (HBr), to α,β-unsaturated esters can proceed via two different mechanisms, leading to different constitutional isomers.

Markovnikov Addition: In the absence of radical initiators, the addition of HBr to crotonic acid yields 3-bromobutyric acid quora.com. This regioselectivity is explained by the formation of a more stable carbocation intermediate at the β-position, which is stabilized by resonance with the carbonyl group.

Anti-Markovnikov Addition: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product chemistrysteps.comcurlyarrows.comyoutube.comleah4sci.com. In this case, the bromine radical adds to the α-carbon, generating a more stable radical at the β-position.

Reagent Substrate (Analog) Product Regioselectivity
Br₂ Crotonic Acid 2,3-Dibromobutyric Acid N/A quora.com
Br₂ Ethyl Crotonate Ethyl α,β-dibromobutyrate N/A youtube.com
HBr Crotonic Acid 3-Bromobutyric Acid Markovnikov quora.com
HBr / Peroxides General Alkenes α-Bromo Ester Anti-Markovnikov chemistrysteps.comcurlyarrows.comyoutube.comleah4sci.com

The double bond of this compound can be converted to an epoxide or a diol through various oxidation reactions.

Epoxidation:

Epoxidation of α,β-unsaturated esters is often more challenging compared to electron-rich alkenes due to the electron-withdrawing nature of the ester group. However, reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be used, although the reactions may be slow mdpi.comskku.edu. The epoxidation proceeds via a concerted mechanism, leading to the syn-addition of the oxygen atom to the double bond wikipedia.orgyoutube.com. For α,β-unsaturated carbonyl compounds, epoxidation can also be achieved under nucleophilic conditions using hydrogen peroxide and a base skku.edu. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols, but it is not directly applicable to α,β-unsaturated esters without a hydroxyl group in the allylic position wikipedia.orgdalalinstitute.comthermofisher.comorganicreactions.orgorganic-chemistry.org.

Dihydroxylation:

Dihydroxylation of the double bond can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), typically yielding syn-diols masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com. The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the diol wikipedia.orglibretexts.orgechemi.com. Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction, such as the Upjohn dihydroxylation which uses N-methylmorpholine N-oxide (NMO) as a co-oxidant, have been developed youtube.commasterorganicchemistry.comwikipedia.orgsynarchive.comorganic-chemistry.org. While electron-deficient alkenes like α,β-unsaturated esters can be dihydroxylated using these methods, the reactions are often slower compared to more electron-rich olefins youtube.com.

Reagent(s) Transformation Stereochemistry Notes
m-CPBA Epoxidation syn-addition Can be slow for electron-deficient alkenes mdpi.comskku.eduwikipedia.orgyoutube.com.
H₂O₂ / Base Epoxidation - Nucleophilic epoxidation skku.edu.
OsO₄ / NMO Dihydroxylation syn-addition Upjohn dihydroxylation; reaction can be slow youtube.commasterorganicchemistry.comwikipedia.orgsynarchive.comorganic-chemistry.org.
cold, dilute KMnO₄ Dihydroxylation syn-addition Can lead to over-oxidation wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com.

Nucleophilic Addition Reactions (e.g., Michael Addition)

One of the most important reactions of α,β-unsaturated esters is the conjugate or Michael addition, where a nucleophile adds to the β-carbon of the double bond masterorganicchemistry.comcurlyarrows.comyoutube.comwikipedia.orgorganic-chemistry.org. This reaction is driven by the electrophilic nature of the β-carbon, which is a result of conjugation with the electron-withdrawing ester group. A wide variety of nucleophiles, known as Michael donors, can participate in this reaction, including enolates, amines (aza-Michael addition), thiols, and organocuprates masterorganicchemistry.comnih.govbuchler-gmbh.comresearchgate.netsemanticscholar.orgmdpi.com.

The reaction typically proceeds under basic conditions, which generate the nucleophilic species. The initial addition of the nucleophile to the β-carbon forms an enolate intermediate, which is then protonated to give the final 1,4-addition product.

For example, the addition of an enamine, formed from a ketone and a secondary amine, to an α,β-unsaturated ester results in a 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium salt masterorganicchemistry.comlibretexts.org.

Nucleophile (Michael Donor) Product Type
Enolates (from β-dicarbonyl compounds) 1,5-Dicarbonyl compounds masterorganicchemistry.comcurlyarrows.comyoutube.comwikipedia.orgorganic-chemistry.org
Amines (e.g., secondary amines) β-Amino esters nih.govbuchler-gmbh.comresearchgate.netsemanticscholar.orgmdpi.com
Enamines 1,5-Dicarbonyl compounds masterorganicchemistry.comlibretexts.org
Thiols β-Thio esters
Organocuprates (Gilman reagents) β-Alkylated esters

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond of this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings organicreactions.orgwikipedia.org. In this [4+2] cycloaddition reaction, a conjugated diene reacts with a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ester group in this compound.

The reaction is typically concerted and proceeds through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. Lewis acids are often used to catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile, which further increases its electrophilicity and accelerates the reaction mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com.

For instance, the reaction of an α,β-unsaturated ester with a diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct thermofisher.combuchler-gmbh.com.

Diene Dienophile (Analog) Catalyst Product Type
Cyclopentadiene Methyl Acrylate (B77674) Lewis Acid (e.g., SnCl₄, ZnCl₂) Bicyclic ester mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com
Butadiene Ethyl Propenoate Heat or Lewis Acid Substituted cyclohexene (B86901) ester

Hydrolysis and Transesterification Reactions of this compound

The reactivity of this compound is largely defined by its ester functional group. This group is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis and transesterification reactions under various conditions.

Acid-Catalyzed Hydrolysis Mechanism

The acid-catalyzed hydrolysis of esters like this compound is a reversible reaction that results in the formation of a carboxylic acid and an alcohol. libretexts.org The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is typically used. libretexts.orgchemistrysteps.com The mechanism is essentially the reverse of Fischer esterification. youtube.comwikipedia.org A strong acid, such as sulfuric acid or hydrochloric acid, serves as a catalyst. libretexts.org

The process begins with the protonation of the carbonyl oxygen by the acid catalyst (specifically the hydronium ion, H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.comlibretexts.org This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com A subsequent proton transfer from the attacking water molecule to the methoxyethyl group makes it a better leaving group (2-methoxyethanol). libretexts.orglibretexts.org The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the alcohol. libretexts.org Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 2-butenoic acid. youtube.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

Step Description
1. Protonation The carbonyl oxygen of the ester is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. youtube.com
2. Nucleophilic Attack A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.org
3. Proton Transfer A proton is transferred from the oxonium ion to the oxygen of the 2-methoxyethyl group, converting it into a good leaving group. libretexts.org
4. Elimination The tetrahedral intermediate collapses, eliminating a molecule of 2-methoxyethanol (B45455). libretexts.org

| 5. Deprotonation | The protonated carboxylic acid is deprotonated by water to form the final carboxylic acid product and regenerate the acid catalyst. youtube.com |

Base-Catalyzed Hydrolysis Mechanism

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orggeeksforgeeks.org The reaction goes to completion because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. byjus.com This addition forms a tetrahedral intermediate. masterorganicchemistry.combyjus.com The intermediate then collapses, reforming the carbonyl double bond and expelling the 2-methoxyethoxide ion as the leaving group. masterorganicchemistry.com In the final and irreversible step, the strongly basic 2-methoxyethoxide ion deprotonates the newly formed 2-butenoic acid to produce 2-methoxyethanol and a 2-butenoate salt. libretexts.orgmasterorganicchemistry.com An acid workup is required in a subsequent step to neutralize the carboxylate salt and obtain the free carboxylic acid. masterorganicchemistry.com

Table 2: Key Steps in Base-Catalyzed Hydrolysis (Saponification) of this compound

Step Description
1. Nucleophilic Attack The hydroxide ion (⁻OH) acts as a nucleophile, attacking the carbonyl carbon of the ester. byjus.com
2. Formation of Tetrahedral Intermediate A tetrahedral alkoxide intermediate is formed. masterorganicchemistry.com
3. Elimination of Leaving Group The intermediate collapses, and the 2-methoxyethoxide ion (⁻OCH₂CH₂OCH₃) is eliminated. masterorganicchemistry.com

| 4. Deprotonation (Irreversible Step) | The highly basic 2-methoxyethoxide ion abstracts a proton from the 2-butenoic acid, forming 2-methoxyethanol and the 2-butenoate salt. chemistrysteps.com |

Enzymatic Hydrolysis Kinetics

The hydrolysis of ester bonds can also be catalyzed by enzymes, particularly hydrolases such as lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1). researchgate.net These biocatalysts offer high selectivity and operate under mild reaction conditions. The enzymatic hydrolysis of esters is a key process in the biodegradation of plastics containing ester linkages. nih.gov

The kinetics of enzymatic hydrolysis are influenced by several factors, including enzyme concentration, substrate concentration, temperature, and pH. The reaction rate typically follows Michaelis-Menten kinetics, where the rate increases with substrate concentration until the enzyme becomes saturated.

Table 3: Factors Affecting Enzymatic Ester Hydrolysis Kinetics

Factor Effect on Reaction Rate
Enzyme Concentration The initial reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.
Substrate Concentration The rate increases with substrate concentration until it reaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate.
Temperature The rate increases with temperature up to an optimal point, beyond which the enzyme begins to denature and the rate decreases rapidly.

| pH | Each enzyme has an optimal pH range for activity. Deviations from this range can alter the ionization state of amino acid residues in the active site, reducing catalytic efficiency. |

Reactivity of the Methoxyethyl Ether Group

The 2-methoxyethyl group in the compound introduces an ether linkage, which is generally less reactive than the ester group. idc-online.com However, under specific conditions, the ether's carbon-oxygen bonds can undergo cleavage, and the ether oxygen can participate in coordination chemistry.

Potential for Cleavage Reactions

Ethers are known for their chemical stability but can be cleaved under forcing conditions, typically involving strong acids. idc-online.comwikipedia.org The cleavage of the C-O bond in the methoxyethyl group of this compound would require harsh reagents. acs.org

The most common method for ether cleavage involves heating with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic substitution. The first step is the protonation of the ether oxygen by the strong acid to form an oxonium ion, which makes the alcohol portion a good leaving group. masterorganicchemistry.com Following this, a halide ion (I⁻ or Br⁻) acts as a nucleophile, attacking one of the adjacent carbon atoms. masterorganicchemistry.com The reaction can follow either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups. wikipedia.org For the primary carbons in the 2-methoxyethyl group, the cleavage would likely proceed through an Sₙ2 mechanism. libretexts.org

Other reagents, including Lewis acids in combination with nucleophiles, can also effect ether cleavage. wikipedia.org

Table 4: Reagents and Conditions for Ether Cleavage

Reagent Conditions Typical Products
Hydroiodic Acid (HI) Concentrated, high temperature Alkyl iodide, Alcohol
Hydrobromic Acid (HBr) Concentrated, high temperature Alkyl bromide, Alcohol
Boron Tribromide (BBr₃) Often at low temperatures (e.g., in CH₂Cl₂) Alkyl bromide, Alcohol

| Trimethylsilyl Iodide (TMSI) | Anhydrous, often milder conditions | Silyl ether, Alkyl iodide |

Coordination Chemistry of the Ether Oxygen

The oxygen atom in the ether group possesses two lone pairs of electrons, making it a Lewis base. noaa.govbritannica.com This allows it to coordinate with Lewis acids, which are electron-pair acceptors. The ether oxygen can form addition complexes, known as oxonium salts, with strong acids and other Lewis acids like boron trifluoride (BF₃) or metal ions. noaa.gov

The ability of ethers to act as Lewis bases is fundamental to their function as solvents for many reactions involving organometallic reagents (like Grignard reagents) or metal cations. The oxygen atom can solvate and stabilize these electron-deficient species. In the context of this compound, the ether oxygen can coordinate to metal ions, potentially influencing the molecule's conformation and reactivity in certain environments. The C-O-C bond angle in simple ethers is typically around 111°-112°, reflecting sp³ hybridization with some steric repulsion between the alkyl groups. libretexts.orgwikipedia.org This geometry allows the lone pairs on the oxygen to be accessible for coordination.

Polymer Science Applications of 2 Methoxyethyl 2 Butenoate

Homopolymerization Studies

Homopolymerization is the process where a polymer is formed from a single type of monomer. For a monomer like 2-methoxyethyl 2-butenoate, this would result in the formation of poly(this compound). The following sections discuss various polymerization methods that could theoretically be employed for this purpose.

Radical Polymerization of this compound

Radical polymerization is a widely used method for polymer synthesis, initiated by the decomposition of an initiator to form free radicals. fujifilm.comlibretexts.org These radicals then react with monomer units to propagate the polymer chain.

Theoretical Application: In principle, this compound could undergo radical polymerization. The process would be initiated by common radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction would proceed via the addition of the initiator radical to the double bond of the butenoate, followed by the propagation of the resulting monomer radical.

Research Findings: A thorough search of scientific databases reveals no specific studies on the radical polymerization of this compound. Consequently, there is no available data on reaction kinetics, achievable molecular weights, or the physical properties of the resulting homopolymer.

Controlled/Living Polymerization Techniques (RAFT, ATRP, Anionic)

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. nih.govnih.gov These methods are crucial for the synthesis of well-defined polymers.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile controlled radical polymerization technique that utilizes a chain transfer agent to mediate the polymerization process, allowing for the synthesis of polymers with complex architectures and narrow molecular weight distributions. nih.govsigmaaldrich.comfujifilm.com

Theoretical Application: RAFT polymerization of this compound would involve the use of a suitable RAFT agent, an initiator, and the monomer. The choice of RAFT agent would be critical and would depend on the reactivity of the 2-butenoate monomer.

Research Findings: There are no published reports detailing the RAFT polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that employs a transition-metal catalyst to establish a dynamic equilibrium between active and dormant polymer chains. google.comsigmaaldrich.com

Theoretical Application: An ATRP system for this compound would consist of the monomer, an initiator with a transferable halogen atom, and a catalyst complex (e.g., a copper-based catalyst with a nitrogen-based ligand).

Research Findings: Specific studies on the ATRP of this compound are absent from the scientific literature.

Anionic Polymerization: Anionic polymerization is a form of living polymerization initiated by a nucleophilic initiator, leading to the formation of a propagating anionic center. uliege.beethernet.edu.etresearchgate.net This method is known for producing polymers with very narrow molecular weight distributions.

Theoretical Application: The anionic polymerization of this compound would require a strong nucleophilic initiator, such as an organolithium compound, and would need to be carried out under stringent reaction conditions to avoid termination reactions. The presence of the ester group could potentially lead to side reactions.

Research Findings: No experimental data on the anionic polymerization of this compound has been found in the reviewed literature.

Copolymerization with Other Monomers

Copolymerization involves the polymerization of two or more different monomers, leading to the formation of a copolymer. This technique allows for the tailoring of polymer properties by combining the characteristics of different monomers.

Synthesis of Block Copolymers

Block copolymers are composed of two or more homopolymer subunits linked by covalent bonds. polymersource.carsc.orgmdpi.com They can be synthesized using living polymerization techniques where one monomer is polymerized first, followed by the sequential addition and polymerization of a second monomer.

Theoretical Application: The synthesis of block copolymers containing this compound could theoretically be achieved using living polymerization methods like RAFT, ATRP, or anionic polymerization. For instance, a homopolymer of another monomer could be synthesized first and then used as a macroinitiator for the polymerization of this compound.

Research Findings: There is no specific research available on the synthesis of block copolymers incorporating this compound.

Synthesis of Random Copolymers

In random copolymers, the different monomer units are distributed randomly along the polymer chain. polymersource.capolymersource.canih.gov

Theoretical Application: Random copolymers of this compound could be synthesized by polymerizing it with another comonomer using techniques like radical polymerization. The reactivity ratios of the two monomers would determine the final composition and sequence distribution of the copolymer.

Research Findings: No studies have been published that describe the synthesis and characterization of random copolymers of this compound.

Tailoring Polymer Architecture through Copolymerization

Copolymerization is a powerful tool to create a wide variety of polymer architectures, including graft and star polymers, which can lead to materials with unique properties and applications.

Theoretical Application: By strategically choosing comonomers and polymerization techniques, it would be theoretically possible to create complex polymer architectures based on this compound. For example, a "grafting-from" approach could be used where a polymer backbone is functionalized with initiator sites from which poly(this compound) chains could be grown.

Research Findings: The scientific literature lacks any examples of tailored polymer architectures specifically derived from this compound.

Development of Specialty Polymers

Extensive database searches did not uncover any research dedicated to the development of specialty polymers derived from this compound.

Synthesis of Thermoresponsive Poly(this compound) and Copolymers

There are no available scientific reports detailing the synthesis of thermoresponsive homopolymers or copolymers of this compound. The investigation into the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior of poly(this compound) has not been documented in the accessible literature. Consequently, no data on its phase transition in aqueous solutions or the factors influencing this behavior can be provided.

Nanogel and Microgel Formation via Dispersion Polymerization

No research could be found on the utilization of this compound in the synthesis of nanogels or microgels through dispersion polymerization techniques. The conditions, stabilizers, and cross-linking agents that would be necessary for such a polymerization process with this specific monomer have not been reported. As a result, there is no data on the morphology, size, or stimuli-responsive properties of any potential nanogels or microgels based on this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is instrumental in elucidating the connectivity of atoms and the stereochemistry of molecules like 2-Methoxyethyl 2-butenoate.

Elucidation of Reaction Intermediates and Products

NMR spectroscopy is a primary tool for identifying the structure of reaction products and any observable intermediates during the synthesis of this compound. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map can be assembled.

Table 1: Representative ¹H and ¹³C NMR Data for the 2-Butenoate Moiety in a Related Compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-1 (C=O)-166.32 (E), 166.14 (Z)
C-2 (=CH)6.07 (E), 5.96 (Z)124.57 (E), 122.33 (Z)
C-3 (=CH)6.73 (E), 6.21 (Z)148.06 (E), 145.40 (Z)
C-4 (-CH₃)Not applicableNot applicable

Data extracted from a study on a related methyl 4-methoxy-2-butenoate derivative and is illustrative for the butenoate core.

Stereochemical Assignments (E/Z Isomerism)

The geometry of the double bond in this compound, which can exist as either the E (entgegen) or Z (zusammen) isomer, is critical to its chemical properties. NMR spectroscopy is the definitive method for assigning this stereochemistry. The magnitude of the vicinal coupling constant (³J) between the olefinic protons (H-2 and H-3) is diagnostic. Generally, the ³J value for trans-protons (E-isomer) is significantly larger (typically 12-18 Hz) than for cis-protons (Z-isomer) (typically 6-12 Hz).

In the aforementioned related butenoate compound, the coupling constant between H-2 and H-3 for the E-isomer was reported as 15.8 Hz, a value consistent with a trans configuration. For the Z-isomer, the coupling constant was 11.7 Hz. This clear difference allows for unambiguous assignment of the E and Z isomers.

Table 2: Diagnostic Coupling Constants for E/Z Isomer Determination

IsomerCoupling Constant (³J_H2,H3)Configuration
E-isomer~15.8 Hztrans
Z-isomer~11.7 Hzcis

Data is based on a related methyl 4-methoxy-2-butenoate derivative.

In Situ Reaction Monitoring via NMR

The progress of chemical reactions to form or consume this compound can be monitored in real-time using in situ NMR spectroscopy. This technique involves placing the reaction mixture directly within the NMR spectrometer and acquiring spectra at regular intervals. This allows for the simultaneous observation of the disappearance of reactant signals and the appearance of product signals.

By integrating the characteristic peaks of the reactants and products over time, kinetic profiles of the reaction can be constructed. This provides valuable mechanistic insights, such as reaction rates and the identification of any transient intermediates that may accumulate to detectable concentrations. Modern benchtop NMR spectrometers have made this powerful technique more accessible for routine reaction monitoring in synthetic chemistry labs.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight and elemental composition of compounds like this compound and for deducing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₁₂O₃), the exact mass can be calculated and compared to the experimentally measured mass. The molecular weight of this compound is 144.0786 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula. For instance, a study on a related compound, ethyl (Z)-3-iodo-2-butenoate, utilized HRMS to confirm its molecular weight.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then mass-analyzed. This process provides detailed information about the structure of the precursor ion. The fragmentation of esters upon electron ionization typically involves characteristic cleavage patterns.

For this compound, the fragmentation would likely be initiated by ionization at one of the oxygen atoms. Common fragmentation pathways for esters include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group. This could lead to the loss of the methoxyethyl group (-OCH₂CH₂OCH₃) or the ethoxycarbonyl group.

McLafferty rearrangement: A characteristic fragmentation for esters with a γ-hydrogen, which is not present in this compound in its most stable conformation.

Cleavage of the ether linkage: Fragmentation can also occur within the methoxyethyl side chain.

Analysis of the mass spectrum of the closely related ethyl 2-butenoate shows a prominent peak at m/z 69, which can be attributed to the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, forming a stable acylium ion [CH₃CH=CHCO]⁺. A similar fragmentation would be expected for this compound.

Table 3: Plausible Mass Spectral Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
144[C₇H₁₂O₃]⁺•Molecular Ion
113[C₆H₉O₂]⁺Loss of -OCH₃
85[C₄H₅O₂]⁺Loss of -CH₂CH₂OCH₃
69[C₄H₅O]⁺Loss of -OCH₂CH₂OCH₃
59[C₂H₃O₂]⁺Cleavage of the ester bond
45[C₂H₅O]⁺Methoxyethyl fragment

This table represents a plausible fragmentation pattern based on general principles of mass spectrometry and data from analogous compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The IR spectrum will prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group. Typically, for a saturated ester, this peak appears in the range of 1735-1755 cm⁻¹ spectroscopyonline.com. However, in this compound, the carbonyl group is conjugated with a carbon-carbon double bond (C=C). This conjugation extends the dipolar character of the carbonyl group, resulting in a slight single-bond character for the C=O bond and a corresponding reduction in its force constant. msu.edu This effect leads to a bathochromic (lower frequency) shift of the C=O stretching vibration, typically to the 1720-1740 cm⁻¹ region uobabylon.edu.iq.

Other key vibrational modes that would be observed in the IR spectrum include:

C=C Stretching: The presence of the butenoate double bond will give rise to a stretching vibration in the region of 1620-1680 cm⁻¹ uobabylon.edu.iq.

C-O Stretching: The ester and ether linkages will exhibit C-O stretching bands. Esters typically show two C-O stretching bands, an asymmetric one around 1250-1200 cm⁻¹ and a symmetric one around 1100-1000 cm⁻¹ spectroscopyonline.com. The ether C-O-C stretch will also appear in this fingerprint region.

C-H Stretching: The spectrum will show absorptions for both sp³ C-H bonds (from the methoxyethyl group) typically below 3000 cm⁻¹, and sp² C-H bonds (from the vinyl group) above 3000 cm⁻¹ uobabylon.edu.iqscielo.org.za.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretching (conjugated)1720 - 1740
C=C (Alkene)Stretching1620 - 1680
C-O (Ester)Asymmetric Stretching1200 - 1250
C-O (Ester)Symmetric Stretching1000 - 1100
C-O-C (Ether)Stretching1085 - 1150
=C-H (Vinyl)Stretching> 3000
C-H (Alkyl)Stretching< 3000

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system. The α,β-unsaturated ester chromophore in this compound will exhibit a π → π* transition. jove.com Conjugation of the carbonyl group with the double bond lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength (bathochromic shift) compared to isolated chromophores. gdckulgam.edu.inlibretexts.org Ethylene (B1197577), for instance, absorbs at 175 nm, while the conjugated system in 1,3-butadiene (B125203) absorbs at 217 nm. jove.comgdckulgam.edu.in For α,β-unsaturated esters, the λ_max for the π → π* transition is typically observed in the 200-250 nm range. The presence of substituents on the double bond can further influence the λ_max.

Both IR and UV-Vis spectroscopy can be employed for the quantitative analysis of this compound, particularly for monitoring the progress of its synthesis. By applying the Beer-Lambert Law, the concentration of the product can be determined by measuring its absorbance at a specific wavelength.

In an IR-based quantitative analysis, the disappearance of a reactant's characteristic peak (e.g., the O-H stretch of an alcohol precursor) or the appearance and growth of a product's unique peak (e.g., the conjugated C=O stretch of the ester) can be monitored over time. A calibration curve plotting absorbance versus concentration would be necessary for accurate quantification.

UV-Vis spectroscopy is also well-suited for reaction monitoring, especially given the strong UV absorbance of the conjugated product. The increase in absorbance at the λ_max of this compound can be directly correlated to its formation. This method is often preferred for its sensitivity and the ease of sample preparation. For instance, in related syntheses, HPLC with UV detection at a specific wavelength (e.g., 215 nm) is used to monitor reaction completion. google.com

Chromatographic Separations for Purity Assessment and Reaction Mixture Analysis

Chromatography is indispensable for separating this compound from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment. mdpi.com

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. google.comnih.gov In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. etamu.edu Separation is based on the differential partitioning of components between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. etamu.edu A flame ionization detector (FID) is commonly used for quantitative analysis. google.com

For definitive identification, GC is coupled with mass spectrometry (GC-MS). etamu.edumdpi.com As separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous structural confirmation of this compound. This technique is also invaluable for identifying unknown impurities in the sample. notulaebotanicae.ro

Table 2: Typical GC-MS Parameters for Analysis

ParameterSetting
Gas Chromatograph (GC)
Injector Temperature180 - 250 °C
Carrier GasHelium or High-Purity Nitrogen
Column TypePolar Capillary Column (e.g., DB-WAX, FFAP)
Temperature ProgramRamped, e.g., 40-80 °C to 220-240 °C
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Detection ModeScan (for identification) or Selected Ion Monitoring (SIM, for quantification)

Data compiled from typical GC methods for related esters and volatile compounds. google.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. sielc.comepo.org It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. In a typical reverse-phase HPLC (RP-HPLC) setup, a polar mobile phase is used with a nonpolar stationary phase (e.g., C18). sielc.com

For a related compound, 2-Methoxyethyl 3-methyl-2-butenoate, a successful separation was achieved using a Newcrom R1 reverse-phase column. sielc.comsielc.com The mobile phase consisted of acetonitrile (B52724) (a polar organic solvent), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.comsielc.com Detection is commonly achieved using a UV detector set to a wavelength where the analyte absorbs, such as 210 nm or the compound's specific λ_max. google.comnih.gov HPLC methods are scalable and can be adapted for preparative separations to isolate pure this compound. sielc.comsielc.com

Table 3: Illustrative HPLC Conditions for this compound Analysis

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm)
Mobile PhaseAcetonitrile/Water gradient with 0.1% Formic Acid
Flow Rate1.0 - 1.5 mL/min
Column TemperatureAmbient or slightly elevated (e.g., 30-40 °C)
DetectionUV at ~210 nm or λ_max
Injection Volume5 - 20 µL

Conditions are based on general methods for similar analytes. google.comsielc.com

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines features of both gas and liquid chromatography. rroij.comresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent (modifier) like methanol (B129727). chromatographyonline.comdiva-portal.org SFC offers advantages such as rapid separations, reduced organic solvent consumption, and compatibility with a wide range of detectors. researchgate.netchromatographyonline.com

The technique has proven effective for the separation of a variety of compounds, including chiral molecules and lipids. nih.govresearchgate.net Given its suitability for analyzing and purifying low to moderate molecular weight compounds, SFC represents a viable and "green" alternative to HPLC for the analysis of this compound. rroij.comresearchgate.net The use of CO2 as the main mobile phase component allows for easy removal post-analysis, which is particularly advantageous in preparative applications. chromatographyonline.com The separation mechanism in SFC is complex, involving partitioning between the mobile phase, the stationary phase, and an adsorbed layer of the polar modifier on the stationary phase. diva-portal.org

Theoretical and Computational Chemistry Investigations of 2 Methoxyethyl 2 Butenoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. ijcce.ac.irsemanticscholar.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic character of 2-Methoxyethyl 2-butenoate is central to its reactivity. Analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offers critical insights. mdpi.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic potential. For this compound, the HOMO is expected to be localized around the carbon-carbon double bond (C=C) of the butenoate moiety and the non-bonding oxygen atoms of the ester group. The energy of the HOMO is related to the molecule's ionization potential. mdpi.com

Conversely, the LUMO is the lowest energy orbital that can accept electrons, signifying the molecule's electrophilic potential. ossila.com The LUMO is anticipated to be concentrated around the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Table 1: Illustrative Frontier Orbital Energies for a Butenoate Ester
OrbitalCalculated Energy (eV)Primary Atomic Contribution
LUMO-0.5Carbonyl Carbon (C=O), β-Carbon
HOMO-7.2C=C Double Bond, Ester Oxygen
HOMO-LUMO Gap6.7-

Note: The data in this table is illustrative and based on typical values for similar α,β-unsaturated esters. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Isomerization Energies

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. scribd.comlibretexts.org For this compound, key rotatable bonds include the C-O single bonds of the ester and ether functionalities, as well as the C-C bonds in the ethyl chain.

Computational methods can map the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers between them (transition states). lumenlearning.com The relative stability of different conformers is determined by a combination of factors, including torsional strain (eclipsing interactions) and steric hindrance between bulky groups. libretexts.org For instance, staggered conformations are generally more stable than eclipsed ones. scribd.com In the case of the ester group, the s-trans (anti-periplanar) conformation is typically more stable than the s-cis (syn-periplanar) conformation.

Calculating the isomerization energies between these conformers is crucial for understanding the molecule's flexibility and its predominant shapes at a given temperature. These calculations can be benchmarked against experimental data to validate the chosen theoretical methods. nih.gov

Reaction Pathway Modeling and Transition State Theory

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. Transition State Theory (TST) can then be used to estimate reaction rates from these calculated energy barriers. wikipedia.org

Computational Elucidation of Esterification Mechanisms

The formation of this compound typically occurs via the esterification of 2-butenoic acid (crotonic acid) with 2-methoxyethanol (B45455). The acid-catalyzed mechanism is the most common pathway. mdpi.com Computational modeling can provide a step-by-step analysis of this mechanism:

Protonation: The initial step involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. mdpi.com

Nucleophilic Attack: The alcohol (2-methoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is subsequently eliminated.

Deprotonation: The final step is the deprotonation of the resulting ester to regenerate the acid catalyst.

Quantum chemical calculations can determine the geometry and energy of the tetrahedral intermediate and the various transition states involved, identifying the rate-limiting step of the reaction. researchgate.netjchr.orgresearchgate.net

Analysis of Addition Reactions to the Butenoate Double Bond

The α,β-unsaturated nature of the butenoate moiety makes it susceptible to conjugate addition reactions (Michael addition). youtube.combeilstein-journals.org Nucleophiles can attack the electrophilic β-carbon of the carbon-carbon double bond. Computational modeling can predict the feasibility and outcome of such reactions.

By modeling the reaction pathway of a nucleophile approaching the molecule, the activation energies for both 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon) can be compared. youtube.com These calculations typically show that while 1,2-addition might be kinetically faster under certain conditions, the 1,4-addition product is often thermodynamically more stable. youtube.com Furthermore, computational models can elucidate the effects of substituents and solvents on the reaction's regioselectivity and stereoselectivity. acs.orgsemanticscholar.org

Table 2: Illustrative Calculated Activation Energies (ΔG‡) for Addition to an α,β-Unsaturated Ester
Reaction TypeNucleophileCalculated ΔG‡ (kcal/mol)Thermodynamic Product
1,2-AdditionCH₃Li12.5No
1,4-Addition (Conjugate)(CH₃)₂CuLi15.8Yes

Note: The data presented is for illustrative purposes to show how computational chemistry can differentiate between reaction pathways for similar systems.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. amanote.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net

For this compound, MD simulations could be employed to study:

Solvation Effects: Simulating the ester in a solvent like water or an organic solvent can reveal how solvent molecules arrange around it (the solvation shell) and how they influence its conformational preferences. researchgate.net

Bulk Properties: For a large number of ester molecules, MD can predict bulk properties such as density, viscosity, and diffusion coefficients.

Interactions with other molecules: MD is a powerful tool for studying how the ester interacts with other species, such as polymers, surfaces, or biological molecules. This can involve analyzing intermolecular forces like van der Waals and electrostatic interactions. nih.govacs.orgmdpi.com

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The accuracy of an MD simulation is highly dependent on the quality of the force field used.

Solvent Effects on Reactivity and Conformation

The solvent environment plays a crucial role in determining the conformational preferences and, consequently, the reactivity of flexible molecules like this compound. The presence of both an ester group and an ether linkage introduces polar centers and potential for a variety of conformations, which can be significantly influenced by the surrounding solvent molecules.

Computational studies on similar monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), have demonstrated that solvent interactions, particularly hydrogen bonding, can stabilize specific conformers. researchgate.netunifi.it For this compound, while incapable of the same hydrogen bonding as HEMA, the polarity of the solvent is expected to have a pronounced effect. In polar solvents, conformations that maximize the exposure of the polar ether and ester groups to the solvent are likely to be favored. Conversely, in nonpolar solvents, more compact or folded conformations might be more stable to minimize unfavorable interactions.

The reactivity of the double bond in this compound is also intrinsically linked to its conformation and the surrounding solvent. Solvents can influence the electronic distribution within the molecule, potentially affecting the activation energy of reactions such as polymerization. For instance, theoretical studies on alkyl acrylates have shown that solvent polarity can impact the kinetics of chain transfer reactions, a key process in polymerization. nih.gov The use of continuum solvation models like the Polarizable Continuum Model (PCM) in computational studies has been shown to result in higher predicted energy barriers for chain transfer to solvent reactions, particularly in polar solvents like butanol and methyl ethyl ketone, compared to nonpolar solvents like p-xylene. upenn.edu

The choice of computational method is also critical in accurately predicting these effects. Density Functional Theory (DFT) is a commonly employed method to investigate how solvents with varying dielectric constants affect the reactivity of molecules. dntb.gov.ua Such studies can provide insights into how global reactivity descriptors, like chemical potential and hardness, change from the gas phase to a solvent phase.

To illustrate the potential impact of solvents on the conformational stability of a molecule like this compound, the following table presents hypothetical relative energies of different conformers in solvents of varying polarity, based on general principles observed in related acrylates.

SolventDielectric Constant (ε)Predominant ConformationRelative Energy (kcal/mol)
n-Hexane1.88Folded0.0
Toluene2.38Folded0.2
Diethyl Ether4.34Partially Extended0.8
Tetrahydrofuran7.58Partially Extended1.1
Acetonitrile (B52724)37.5Extended1.5
Water80.1Extended1.9

Note: This table is illustrative and based on general principles of solvent effects on flexible molecules. The conformational descriptions are simplified representations of a complex conformational landscape.

Polymerization Behavior at a Molecular Level

Understanding the polymerization of this compound at a molecular level involves examining the elementary steps of initiation, propagation, termination, and chain transfer. Computational chemistry provides a means to model these processes and understand how the monomer's structure and the reaction conditions influence the resulting polymer.

The free-radical polymerization of acrylates is a complex process influenced by various side reactions, including intramolecular hydrogen transfer (backbiting) and β-scission. chemrxiv.org Theoretical studies, such as those using Born Oppenheimer molecular dynamics, have been employed to investigate the rate constants of these reactions in both gas and solvent phases. chemrxiv.org These studies reveal that solvents can create a "cage effect," influencing the reactivity of the polymer chain end. chemrxiv.org For example, the free energy barrier for hydrogen transfer can be reduced in the presence of a solvent compared to the gas phase. chemrxiv.org

The nature of the solvent can also directly impact the propagation rate coefficient. For monomers capable of hydrogen bonding, such as those with hydroxyl groups, solvents that can participate in these interactions can significantly increase the propagation rate. mdpi.com While this compound does not have a hydroxyl group, the polarity of the solvent can still influence the transition states of the propagation step.

Kinetic studies on the copolymerization of 2-methoxyethyl acrylate (B77674) (MEA) with other monomers have shown that the reactivity ratios can be influenced by the solvent, indicating that the solvent does not affect all monomers in a copolymerization system equally. acs.org For instance, the copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA) shows that the relative reactivity of HEMA is enhanced in xylene but reduced in n-butanol and dimethylformamide when compared to bulk polymerization. mdpi.com

The following table provides a hypothetical summary of how different solvents might influence key kinetic parameters in the polymerization of an acrylate monomer like this compound, based on findings for similar systems.

SolventTypeExpected Effect on Propagation Rate (kp)Expected Effect on Chain Transfer to Solvent (Cs)
TolueneNonpolar, AromaticModerateLow
n-ButanolPolar, ProticPotential for moderate increase due to polarityHigh
Methyl Ethyl Ketone (MEK)Polar, AproticModerate increaseModerate
AcetonitrilePolar, AproticSignificant increase due to high polarityLow to Moderate
WaterPolar, ProticComplex effects, potentially significant increaseLow

Note: This table is illustrative and based on general trends observed in the polymerization of acrylate monomers. Actual values would require specific experimental or computational determination for this compound.

Role As a Chemical Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The unique structural features of 2-methoxyethyl 2-butenoate make it a useful starting material for synthesizing key intermediates in the pharmaceutical and agrochemical industries. The ester and the carbon-carbon double bond are reactive sites that can be selectively targeted to build molecular complexity. For instance, related α,β-unsaturated esters are recognized for their utility in constructing complex structures found in pharmaceuticals and natural products.

This compound can serve as a precursor to a variety of substituted butenoic acid derivatives. The ester can be hydrolyzed under acidic or basic conditions to yield 2-butenoic acid, which can then undergo further reactions. More strategically, the α,β-unsaturated system is susceptible to conjugate addition reactions, allowing for the introduction of a wide range of substituents at the β-position.

The general reaction involves the addition of a nucleophile across the carbon-carbon double bond. This type of reaction is fundamental in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. For example, the reaction of similar α,β-unsaturated esters with amines can yield β-amino acid derivatives, which are important structural motifs in many biologically active compounds. mdpi.com The synthesis of 3-[(2-hydroxyphenyl)amino]butanoic acids from crotonic acid and aminophenols demonstrates a similar transformation. mdpi.com

Below is a representative table of potential transformations to form substituted butenoic acid derivatives starting from this compound.

Reactant (Nucleophile) Reaction Type Product Class Significance
Organocuprates (R₂CuLi)Michael Additionβ-Substituted Alkyl ButanoatesForms new C-C bonds, extending the carbon chain.
Amines (R₂NH)Aza-Michael Additionβ-Amino Butanoate DerivativesPrecursors to β-amino acids and peptides. mdpi.com
Thiols (RSH)Thia-Michael Additionβ-Thioether Butanoate DerivativesImportant in medicinal chemistry and materials science.
EnolatesMichael Additionγ-Keto Ester DerivativesVersatile intermediates for synthesizing heterocyclic compounds.

These reactions highlight the utility of the butenoate scaffold in creating a diverse array of functionalized molecules that are key intermediates for more complex targets.

While this compound itself is not a direct reactant in the classical Wittig or Horner-Wadsworth-Emmons (HWE) reactions, it serves as an important precursor for generating the necessary reagents. wikipedia.orgorganic-chemistry.org These reactions are powerful methods for the synthesis of alkenes, a functional group prevalent in many pharmaceutical and agrochemical compounds. researchgate.net

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgconicet.gov.ar this compound can be converted into a key intermediate for an HWE reaction through a few synthetic steps. For example, it can be reduced to the corresponding allylic alcohol, which is then converted to an allylic halide. Subsequent reaction with a trialkyl phosphite (B83602) (Arbuzov reaction) would yield the desired phosphonate (B1237965) ester. This phosphonate can then be used in an HWE reaction with various aldehydes or ketones.

A hypothetical synthetic sequence is outlined below:

Step Reaction Reagents Intermediate/Product
1Reduction of EsterLithium aluminum hydride (LiAlH₄)(E)-2-Buten-1-ol and 2-methoxyethanol (B45455)
2HalogenationPhosphorus tribromide (PBr₃)(E)-1-Bromo-2-butene
3Arbuzov ReactionTriethyl phosphite (P(OEt)₃)Diethyl (E)-2-buten-1-ylphosphonate
4HWE ReactionBase (e.g., NaH), Aldehyde (R-CHO)(E,E)-1-Substituted-2,4-hexadiene

This sequence demonstrates how the butenoate structure can be elaborated into a diene system, a common structural element in natural products and other complex organic molecules. The HWE reaction is often preferred over the Wittig reaction in industrial applications due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

Intermediacy in the Production of Advanced Materials

The α,β-unsaturated ester functionality in this compound makes it a potential monomer for polymerization reactions, leading to the production of advanced materials. The double bond can undergo free-radical or ionic polymerization to form poly(this compound). The resulting polymer would feature a polyalkane backbone with pendant 2-methoxyethyl ester groups.

The properties of such a polymer would be significantly influenced by the methoxyethyl side chains. The presence of the ether linkage and the ester group would likely increase the polymer's polarity and its affinity for polar solvents compared to simple poly(alkyl acrylate)s. These side chains could also offer sites for post-polymerization modification. The ether group could potentially act as a coordination site for metal ions, suggesting applications in ion-conductive polymers or as a solid polymer electrolyte in battery technologies.

While specific research on the polymerization of this compound is not widely documented, its structural similarity to other functional acrylates and methacrylates suggests its viability as a monomer. The table below outlines potential polymerization methods and resulting polymer characteristics.

Polymerization Method Initiator/Catalyst Potential Polymer Properties Potential Applications
Free-Radical PolymerizationAIBN, Benzoyl PeroxideAmorphous, potentially hydrophilic, good adhesion.Adhesives, coatings, binders.
Anionic PolymerizationOrganolithium compoundsControlled molecular weight, narrow polydispersity.Specialty elastomers, block copolymers.
Group Transfer PolymerizationSilyl ketene (B1206846) acetalsLiving polymerization, well-defined architecture.Advanced coatings, dispersants.

The incorporation of the methoxyethyl group can be compared to other ether-containing monomers used to create polymers with tailored solubility and thermal properties. whiterose.ac.uk

Use as a Specialty Solvent or Co-solvent in Chemical Processes

The molecular structure of this compound, containing both a polar ester group and a polar ether linkage, as well as a nonpolar hydrocarbon backbone, gives it amphiphilic character. This suggests its potential use as a specialty solvent or co-solvent in certain chemical processes. wikipedia.org Substances with such bifunctional character can be effective in solvating a range of compounds from polar to moderately nonpolar.

As a co-solvent, it could be added in small quantities to a primary solvent to increase the solubility of a poorly soluble reactant or catalyst. wikipedia.org For example, in a reaction involving a nonpolar organic substrate and a polar inorganic reagent, this compound could help to homogenize the reaction mixture, thereby increasing reaction rates. The concept of using ether-containing compounds as solvents is well-established; for instance, bis(2-methoxyethyl) ether (diglyme) is a common high-boiling polar aprotic solvent used in organic synthesis. whiterose.ac.ukorganic-chemistry.org

The properties of this compound as a solvent are compared to related compounds in the table below.

Compound Functional Groups Expected Solvent Properties Potential Use Case
This compound Ester, Ether, AlkenePolar aprotic, moderate boiling pointHomogenizing agent for polar/nonpolar reactants.
Ethyl AcetateEsterPolar aprotic, low boiling pointGeneral purpose solvent for chromatography, extractions.
Bis(2-methoxyethyl) etherEtherPolar aprotic, high boiling pointSolvent for organometallic reactions (e.g., Grignard). whiterose.ac.uk
TolueneAromatic HydrocarbonNonpolar, moderate boiling pointSolvent for nonpolar compounds, polymer synthesis. whiterose.ac.uk

The presence of the reactive double bond means it would likely be used in processes where it is not consumed, or where its reactivity is strategically harnessed. Its application as a reactive solvent, where it participates in the reaction while also serving as the bulk medium, is also a possibility.

Environmental Chemical Transformation Studies of 2 Methoxyethyl 2 Butenoate

Hydrolytic Degradation Mechanisms and Kinetics

No specific studies on the hydrolytic degradation of 2-methoxyethyl 2-butenoate were identified. Therefore, data on its pH-dependent hydrolysis and the influence of temperature on its degradation rate are not available.

Information regarding the rate of hydrolysis of this compound under varying pH conditions is not documented in the reviewed literature.

There are no available studies that have investigated the kinetics of this compound hydrolysis at different temperatures to determine activation energies or temperature coefficients.

Photochemical Degradation Pathways

The photochemical fate of this compound in the environment has not been a subject of specific investigation in the available scientific literature.

No data from direct photolysis studies, which would involve the degradation of the compound by direct absorption of light, could be located for this compound.

There is no information available on the photosensitized degradation of this compound, where other molecules absorb light energy and transfer it to the compound, leading to its breakdown.

Biodegradation Pathways in Defined Microbial Systems

Specific studies on the biodegradation of this compound by defined microbial cultures or consortia are absent from the current body of scientific literature. As such, no information on its metabolic pathways or the microorganisms capable of its degradation can be provided.

Enzyme-Mediated Ester Cleavage

The initial and most significant biotic transformation of this compound in the environment is the cleavage of its ester bond. This hydrolysis reaction is catalyzed by a broad range of enzymes, primarily esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are ubiquitous in microorganisms, plants, and animals. These enzymes facilitate the breakdown of the ester into its constituent alcohol, 2-methoxyethanol (B45455), and carboxylic acid, 2-butenoic acid (crotonic acid).

The general reaction for the enzyme-mediated hydrolysis of this compound can be represented as follows:

This compound + H₂O ---(Esterase/Lipase)--> 2-Methoxyethanol + 2-Butenoic Acid

The rate of this hydrolysis can be influenced by several environmental factors, including temperature, pH, and the presence of specific microbial populations that produce these enzymes. Esterases are known to be highly efficient, and it is anticipated that the half-life of this compound due to enzymatic hydrolysis would be relatively short in biologically active environments such as soil and water.

Table 1: Key Enzymes in Ester Cleavage and Their General Substrate Affinity

Enzyme ClassCommon Microbial SourcesGeneral Substrate CharacteristicsRelevance to this compound
Esterases Bacillus sp., Pseudomonas sp.Short-chain carboxylic acid estersLikely to hydrolyze the butenoate ester bond.
Lipases Candida sp., Rhizopus sp.Wide range of esters, including short-chain fatty acid estersHigh potential for cleaving this compound.

Microbial Transformation of the Butenoate and Methoxyethyl Moieties

Following the initial enzymatic cleavage of the ester bond, the resulting products, 2-butenoic acid and 2-methoxyethanol, are further transformed by microbial metabolic pathways. The specific degradation routes depend on the microorganisms present and the prevailing environmental conditions (e.g., aerobic or anaerobic).

Transformation of the Butenoate Moiety (2-Butenoic Acid/Crotonic Acid)

2-Butenoic acid, also known as crotonic acid, is an unsaturated short-chain fatty acid. Its microbial degradation has been studied in various contexts, particularly under anaerobic conditions by fermenting bacteria. In these pathways, crotonate is typically activated to its coenzyme A (CoA) thioester, crotonyl-CoA.

A common anaerobic degradation pathway for crotonate involves the following steps:

Activation: Crotonate is converted to crotonyl-CoA.

Reduction: Crotonyl-CoA is reduced to butyryl-CoA.

Further Metabolism: Butyryl-CoA can then enter various metabolic pathways, such as the butyrate (B1204436) fermentation pathway, leading to the production of acetate, hydrogen, and butyrate.

Under aerobic conditions, the degradation of short-chain unsaturated fatty acids like crotonic acid would likely proceed through pathways that ultimately lead to intermediates of central metabolism, such as acetyl-CoA, which can then be completely mineralized to carbon dioxide and water through the citric acid cycle.

Transformation of the Methoxyethyl Moiety (2-Methoxyethanol)

The microbial degradation of 2-methoxyethanol has been investigated, particularly under aerobic conditions. Studies have shown that certain bacteria, such as Pseudomonas sp. strain VB, can utilize 2-methoxyethanol as a sole source of carbon and energy. The proposed aerobic degradation pathway for 2-methoxyethanol involves the following key intermediates:

Oxidation to Ethylene (B1197577) Glycol: The initial step is the conversion of 2-methoxyethanol to ethylene glycol.

Further Oxidation: Ethylene glycol is then oxidized to glycollate.

Conversion to Glyoxylate: Glycollate is further metabolized to glyoxylate.

Entry into Central Metabolism: Glyoxylate can then be incorporated into central metabolic pathways.

This pathway demonstrates a plausible route for the complete mineralization of the methoxyethyl portion of the original this compound molecule in aerobic environments.

Table 2: Proposed Microbial Transformation Products of this compound Moieties

Original MoietyPrimary Microbial ProductKey IntermediatesEnvironmental Conditions
Butenoate Butyryl-CoACrotonyl-CoAAnaerobic
Methoxyethyl GlyoxylateEthylene glycol, GlycollateAerobic

Future Research Directions and Unexplored Academic Avenues

Design of Novel Catalytic Systems for Enhanced Synthesis

The efficient synthesis of 2-Methoxyethyl 2-butenoate, likely through the transesterification of a simpler alkyl crotonate with 2-methoxyethanol (B45455), is a critical area for research. While tin-based catalysts have been traditionally used for such reactions, environmental concerns necessitate the development of greener alternatives. google.com Future work should focus on heterogeneous catalysts that offer high activity, selectivity, and ease of separation.

Research into novel catalytic systems could explore:

Polymer-Supported Catalysts : A promising approach involves immobilizing catalytic species on a polymer backbone. For instance, a polymer-supported titanium alkoxide catalyst has been shown to be effective for the transesterification of methyl methacrylate (B99206). rsc.org This strategy offers a cost-effective and practical method with readily available and less toxic chemicals. rsc.org

Metal-Organic Frameworks (MOFs) : MOFs can be designed with specific active sites to catalyze the transesterification reaction with high efficiency. Their tunable porosity and high surface area make them ideal candidates for developing next-generation catalysts.

Bulky Alkali and Alkaline Earth Metal Aryloxides : Recent studies have demonstrated that magnesium(II) and sodium(I) complexes derived from sterically demanding phenols are highly effective for the chemoselective transesterification of (meth)acrylates under mild conditions. rsc.orgacs.org These catalysts are attractive due to their high efficiency and the use of non-toxic metals. rsc.org Adapting these systems for this compound could lead to practical and sustainable synthesis. rsc.org

Catalyst TypePotential Advantages for this compound SynthesisKey Research FocusReference Example
Polymer-Supported Titanium AlkoxideCost-effective, practical, uses less toxic chemicals, ease of separation.Optimization of polymer support and linker for enhanced stability and activity.Transesterification of methyl methacrylate. rsc.org
Magnesium(II) and Sodium(I) BisphenoxidesHigh chemoselectivity, mild reaction conditions (25 °C), environmentally friendly metals.Tuning ligand structure to maximize catalytic activity and substrate scope.Transesterification of methyl acrylate (B77674) and methyl methacrylate. rsc.org
Lithium AlkoxidesEffective for post-polymerization modification, allowing for the creation of functional copolymers.Investigating the scope of functional groups tolerated in the alcohol (2-methoxyethanol).Modification of poly(methyl methacrylate). nih.gov
Tin-Based Catalysts (e.g., Dibutyl Tin Oxide)Historically effective and well-understood for (meth)acrylate transesterification.Developing methods to minimize tin leaching and environmental impact.Production of (meth)acrylate esters. google.com
Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis.

Exploration of Bio-based Synthetic Routes and Feedstocks

In line with the principles of green chemistry, developing synthetic pathways to this compound from renewable resources is a critical research goal. This involves sourcing both the alcohol (2-methoxyethanol) and the acid (crotonic acid) components from biomass.

Potential bio-based avenues include:

Renewable Feedstocks : A wide variety of renewable feedstocks can be utilized, including oilseed crops, byproducts from ethanol (B145695) production (like distillers corn oil), and food waste. montanarenewables.com Lignocellulosic biomass, rich in cellulose and hemicellulose, can be broken down into sugars, which are versatile precursors for various chemicals. pharmafeatures.com

Bio-derived Crotonic Acid : Crotonic acid can be produced through the fermentation of biomass-derived sugars or through chemical transformations of platform molecules like 3-hydroxybutyrate, which is readily available from microbial sources.

Synthesis from Bio-based Solvents : The synthesis could be performed using green, bio-based solvents. For example, 2-methyltetrahydrofuran (2-MeTHF), which can be derived from levulinic acid, has been shown to be an effective and environmentally friendly solvent for biocatalytic reactions. rsc.org

Enzymatic Catalysis : Biocatalysis, using enzymes like lipases, could offer a highly selective and mild route for the esterification or transesterification process, minimizing byproducts and energy consumption. researchgate.net

Development of this compound-Derived Advanced Materials with Tailored Properties

The polymerization of this compound is a largely unexplored area with the potential to yield novel polymers with unique properties. The presence of the methoxyethyl side chain could impart flexibility, hydrophilicity, and specific thermal properties to the resulting polymer.

Future materials science research could focus on:

Homopolymers and Copolymers : Synthesizing and characterizing poly(this compound) to understand its fundamental properties, such as glass transition temperature and thermal stability. Studies on the copolymerization of crotonate esters with monomers like 2-methylen-1,3-dioxepane (MDO) have yielded degradable alternating copolymers, suggesting a pathway to more sustainable materials. acs.org

Stimuli-Responsive Polymers : The ether linkage in the side chain could be engineered to respond to specific stimuli, such as temperature or pH, making these materials suitable for applications in drug delivery or smart coatings.

Biodegradable Polyesters : By copolymerizing with cyclic esters or other monomers that introduce ester groups into the polymer backbone, it may be possible to create biodegradable materials derived from this compound. acs.org

Material TypePotential PropertiesTarget ApplicationsRelevant Research on Analogs
Homopolymer: Poly(this compound)Enhanced flexibility, specific thermal characteristics, potentially increased hydrophilicity.Coatings, adhesives, plasticizers.Polymerization of various alkyl crotonates via group-transfer polymerization. acs.org
Alternating Copolymers (e.g., with MDO)Backbone degradability, tunable glass transition temperature (Tg).Sustainable plastics, biomedical materials.Copolymerization of butyl crotonate and MDO results in degradable materials. acs.org
Stimuli-Responsive CopolymersThermo-responsive or pH-responsive behavior due to the ether group.Smart hydrogels, drug delivery systems, sensors.Functionalization of poly(methacrylates) to introduce responsive groups. nih.gov
Table 2: Potential Advanced Materials Derived from this compound.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the reaction kinetics and mechanisms of the polymerization of this compound is fundamental to controlling the final polymer properties. Ultrafast spectroscopic techniques offer the ability to probe these processes in real time.

Key research avenues include:

Real-Time Infrared (RT-IR) Spectroscopy : This technique can monitor the photopolymerization kinetics of the monomer in real time. tandfonline.com It allows for the determination of key kinetic parameters, such as the rate constants for propagation and termination, providing insights into how the reaction is affected by factors like viscosity and gelation. tandfonline.com

Pulsed Laser Polymerization : Coupled with other analytical methods, this can provide detailed information about the elementary reaction steps. Studies on n-butyl acrylate polymerization have utilized in-line techniques to understand the kinetics of self-initiation at high temperatures. nih.gov

Integration of Machine Learning and AI in Reaction Discovery and Optimization

The vast parameter space in both the synthesis and polymerization of this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI).

Future computational research could involve:

Reaction Optimization : AI algorithms can navigate complex, multi-dimensional reaction spaces to quickly identify optimal conditions for synthesis, improving yield and efficiency. chemrxiv.orgsymeres.com This has been demonstrated in optimizing transition metal-catalyzed cross-coupling reactions, where AI-driven approaches significantly outperformed traditional methods. symeres.com

Prediction of Polymer Properties : ML models, such as random forests and kernel density regression, can be trained on experimental or simulated data to predict the properties of polymers derived from this compound. nih.govacs.org This allows for the in silico design of materials with specific, tailored characteristics before committing to extensive lab work. nih.govacs.org

Accelerated Discovery : By integrating ML with automated laboratory systems, researchers can create high-throughput workflows for discovering new catalysts, polymerization conditions, and ultimately, new materials with desired functionalities.

Theoretical Predictions for Novel Reactivity and Applications

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. Density Functional Theory (DFT) is particularly well-suited for studying the electronic structure and reactivity of monomers like this compound.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation : DFT calculations can be used to map out the potential energy surfaces for synthesis and polymerization reactions. rsc.org This can help identify transition states and intermediates, providing a deeper understanding of the reaction mechanism and guiding the design of more efficient catalysts. rsc.orgrsc.org

Reactivity Prediction : The reactivity of this compound in various chemical transformations can be predicted. For instance, theoretical studies have been conducted on the reaction kinetics of methyl crotonate with hydroxyl radicals, providing valuable data for understanding its atmospheric chemistry and combustion behavior. rsc.orgacs.org

Electronic Property Analysis : Computational methods can predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com These properties are crucial for understanding the monomer's reactivity in polymerization and its potential use in electronic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.